molecular formula C18H24N4O4S2 B12205894 5-(azepan-1-ylsulfonyl)-2-hydroxy-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

5-(azepan-1-ylsulfonyl)-2-hydroxy-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12205894
M. Wt: 424.5 g/mol
InChI Key: ZYMGCWKUTOITHN-UHFFFAOYSA-N
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Description

5-(azepan-1-ylsulfonyl)-2-hydroxy-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a recognized small molecule inhibitor that selectively targets Casein Kinase 1 delta and epsilon (CK1δ/ε) isoforms. Research into this compound is pivotal for dissecting the Wnt/β-catenin signaling pathway, where CK1δ/ε acts as a key regulatory component. Its high selectivity makes it an essential pharmacological tool for probing the role of these kinases in the regulation of circadian rhythms, as CK1δ/ε are known to phosphorylate core clock proteins such as PERIOD , influencing the period length and stability of the circadian cycle. Furthermore, due to the established link between aberrant CK1 activity and pathological conditions, this inhibitor is extensively used in oncology research to investigate its effects on cancer cell proliferation and survival , particularly in hematological malignancies and solid tumors. The compound's mechanism of action, competitive binding at the ATP-binding site of the kinase, allows researchers to precisely modulate CK1δ/ε activity in cellular models, providing critical insights into disease mechanisms and potential therapeutic strategies.

Properties

Molecular Formula

C18H24N4O4S2

Molecular Weight

424.5 g/mol

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-hydroxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C18H24N4O4S2/c1-12(2)17-20-21-18(27-17)19-16(24)14-11-13(7-8-15(14)23)28(25,26)22-9-5-3-4-6-10-22/h7-8,11-12,23H,3-6,9-10H2,1-2H3,(H,19,21,24)

InChI Key

ZYMGCWKUTOITHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)O

Origin of Product

United States

Biological Activity

5-(azepan-1-ylsulfonyl)-2-hydroxy-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a novel compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews recent findings on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an azepane ring, a thiadiazole moiety, and a sulfonamide group. This structural diversity is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, a study screening various 1,3,4-thiadiazole derivatives found that certain compounds had minimum inhibitory concentrations (MIC) ranging from 3.58 to 8.74 µM against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups at the para position was noted to enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound was assessed through cytotoxicity studies against various cancer cell lines. The synthesized derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin. Specifically, some analogues demonstrated efficacy within the IC50 range of 1 to 7 µM . Structure-activity relationship studies indicated that para-substituted halogen and hydroxy derivatives exhibited remarkable potential against the MCF-7 breast cancer cell line.

Antioxidant Potential

The antioxidant activity of the compound was evaluated using the DPPH assay, a common method for assessing free radical scavenging ability. One derivative showed an IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM), indicating superior antioxidant capacity .

Case Studies

Several case studies have highlighted the biological significance of compounds similar to 5-(azepan-1-ylsulfonyl)-2-hydroxy-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide:

  • Anticancer Efficacy : A study involving a series of thiadiazole derivatives reported substantial cytotoxic effects on various cancer cell lines, with specific focus on their mechanism of action related to apoptosis induction .
  • Antimicrobial Screening : In a comparative analysis of antimicrobial activities among different classes of compounds, thiadiazole derivatives consistently outperformed other classes in inhibiting microbial growth .

Structure-Activity Relationship (SAR)

The SAR analysis revealed critical insights into how modifications to the compound's structure influence its biological activity:

Substituent TypePositionBiological Effect
Electron-withdrawingParaIncreased antimicrobial activity
Hydroxy groupParaEnhanced anticancer and antioxidant potential
Alkyl substitutionVariousModulated overall potency

This table summarizes how different substituents impact the biological efficacy of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several synthesized thiadiazole derivatives:

Compound Name / ID Key Substituents Melting Point (°C) Notable Features Reference
Target Compound Azepane sulfonyl, hydroxy benzamide, isopropyl N/A Unique azepane sulfonyl group; hydroxyl may enhance polarity and H-bonding. -
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide 2-chlorobenzyl sulfonyl, methyl benzamide N/A Chlorine atom may enhance lipophilicity; methyl reduces steric hindrance.
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, phenyl, benzamide 160 Lower melting point suggests reduced crystallinity; isoxazole may aid solubility.
3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) Acetyl, phenyl, coumarin-methyl 214–216 Coumarin moiety introduces fluorescence; acetyl group may stabilize the ring.
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Benzoyl, ethyl ester, methyl nicotinic acid 200 Ethyl ester enhances bioavailability; nicotinic acid may confer metal-chelating properties.

Physicochemical and Spectral Comparisons

  • Melting Points : The target compound’s melting point is unspecified, but analogs with bulky substituents (e.g., compound 11f in ) exhibit higher melting points (240–242°C), likely due to strong intermolecular interactions from aromatic stacking . The azepane sulfonyl group’s flexibility might reduce crystallinity compared to rigid aryl sulfonamides.
  • IR/NMR Data: Similar compounds show characteristic peaks for C=O (1605–1719 cm⁻¹) and C=N (1520–1600 cm⁻¹) in IR spectra . The target’s hydroxyl group would introduce a broad O–H stretch (~3200 cm⁻¹) absent in non-hydroxylated analogs. In NMR, the isopropyl group would produce a triplet (δ ~1.2 ppm) and septet (δ ~3.0 ppm) .

Preparation Methods

Core Benzamide Intermediate Synthesis

The preparation begins with the synthesis of the 2-hydroxybenzamide core. A modified Ullmann condensation is employed, where salicylic acid derivatives react with benzoyl chloride in the presence of a base. For example, 5-bromo-2-hydroxybenzoic acid is treated with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature, yielding 5-bromo-2-hydroxybenzamide with 85–90% efficiency .

Key reaction parameters:

ParameterValue
Temperature0°C → 25°C (ramp)
CatalystDMAP (10 mol%)
SolventAnhydrous DCM
Yield85–90%

The introduction of the azepan-1-ylsulfonyl group is achieved via chlorosulfonation followed by nucleophilic substitution. In a typical procedure:

  • Chlorosulfonation: The 5-position of 2-hydroxybenzamide is treated with chlorosulfonic acid (ClSO₃H) at −10°C for 1 hour, forming the intermediate sulfonyl chloride .

  • Azepane Coupling: The sulfonyl chloride intermediate reacts with azepane (1.2 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The mixture is stirred at 40°C for 6 hours, yielding 5-(azepan-1-ylsulfonyl)-2-hydroxybenzamide .

Optimized conditions:

StepReagents/ConditionsOutcome
ChlorosulfonationClSO₃H, −10°C, 1 hSulfonyl chloride
Azepane couplingAzepane, TEA, THF, 40°C92% yield

Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is constructed via a cyclocondensation reaction. 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzamide reacts with thiosemicarbazide in phosphoryl chloride (POCl₃) under reflux (110°C, 4 hours). This step forms the 1,3,4-thiadiazol-2(3H)-ylidene backbone, with subsequent isopropyl substitution at the 5-position using isopropyl bromide in dimethylformamide (DMF) at 80°C .

Critical observations:

  • POCl₃ acts as both solvent and dehydrating agent, enhancing cyclization efficiency.

  • Microwave-assisted synthesis reduces reaction time from 4 hours to 45 minutes while maintaining yields ≥85%.

Schiff Base Formation

The final step involves the formation of the hydrazone linkage at the thiadiazole ring’s 2-position. The thiadiazole intermediate is treated with isopropylamine in ethanol under acidic conditions (glacial acetic acid catalyst). The reaction is stirred at 60°C for 3 hours, achieving >90% conversion to the target compound .

Characterization data:

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d6)δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), δ 4.85 (m, 1H, CH(CH₃)₂), δ 10.2 (s, 1H, NH)
IR (KBr)1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)
HRMSm/z 424.5 [M+H]⁺ (calc. 424.5)

Purification and Yield Optimization

Final purification is performed via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. The overall yield across four steps ranges from 58–62%, with purity ≥98% confirmed by HPLC .

Comparative yields:

StepConventional MethodMicrowave-Assisted
Cyclization72%88%
Schiff base formation68%92%

Scalability and Industrial Considerations

For large-scale production (>1 kg), continuous flow reactors are recommended for the sulfonylation and cyclization steps. This approach reduces POCl₃ usage by 40% and improves temperature control, minimizing side product formation. Solvent recovery systems (e.g., thin-film evaporation) enhance sustainability by recycling THF and DCM.

Analytical Challenges and Solutions

Challenge: Isomerization during Schiff base formation.
Solution: Strict control of reaction pH (4.5–5.0) and temperature (60±2°C) ensures >95% E-isomer content .

Challenge: Residual POCl₃ in final product.
Solution: Post-synthesis washes with cold sodium bicarbonate (5% w/v) reduce POCl₃ levels to <10 ppm .

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